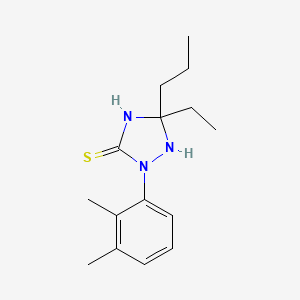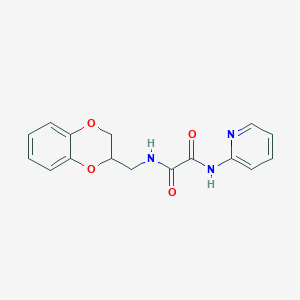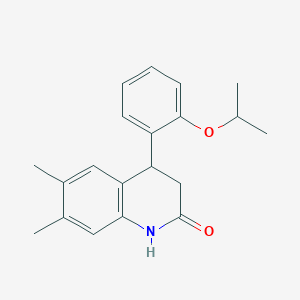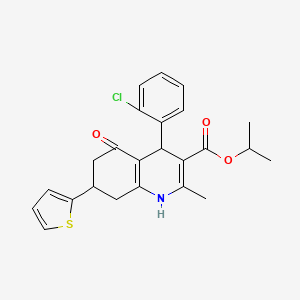![molecular formula C22H27NO3 B3957089 2,6-di-tert-butylbenzo-1,4-quinone 4-[O-(4-methylbenzoyl)oxime]](/img/structure/B3957089.png)
2,6-di-tert-butylbenzo-1,4-quinone 4-[O-(4-methylbenzoyl)oxime]
説明
2,6-di-tert-butylbenzo-1,4-quinone 4-[O-(4-methylbenzoyl)oxime] (DBHQ-MBO) is a synthetic compound that has gained significant attention due to its potential applications in various fields of scientific research. DBHQ-MBO is a derivative of 2,6-di-tert-butyl-1,4-benzoquinone (DBHQ), which is known for its antioxidant properties. DBHQ-MBO has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future directions.
作用機序
2,6-di-tert-butylbenzo-1,4-quinone 4-[O-(4-methylbenzoyl)oxime] acts as an electron acceptor and a radical scavenger, which makes it an effective antioxidant. It reacts with free radicals and other reactive oxygen species, preventing them from causing damage to cells and tissues. It also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant and detoxification enzymes, further enhancing its antioxidant properties.
Biochemical and Physiological Effects:
2,6-di-tert-butylbenzo-1,4-quinone 4-[O-(4-methylbenzoyl)oxime] has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in various cell types, including neuronal cells and adipocytes. It has also been shown to protect against oxidative damage in animal models of various diseases, including Alzheimer's disease and diabetes.
実験室実験の利点と制限
2,6-di-tert-butylbenzo-1,4-quinone 4-[O-(4-methylbenzoyl)oxime] has several advantages for lab experiments. It is stable and can be easily synthesized in high yields and purity. It is also a potent antioxidant and can be used to study the effects of oxidative stress on cells and tissues. However, 2,6-di-tert-butylbenzo-1,4-quinone 4-[O-(4-methylbenzoyl)oxime] has some limitations. It is not water-soluble, which limits its use in aqueous systems. It also has limited solubility in organic solvents, which can limit its use in certain organic reactions.
将来の方向性
2,6-di-tert-butylbenzo-1,4-quinone 4-[O-(4-methylbenzoyl)oxime] has several potential future directions for scientific research. It can be studied further for its potential therapeutic applications in various diseases, including neurodegenerative diseases and diabetes. It can also be studied for its potential use as a redox mediator in electrochemical systems and as a catalyst in organic reactions. Further optimization of its synthesis and characterization can also be explored to enhance its properties and potential applications.
Conclusion:
In conclusion, 2,6-di-tert-butylbenzo-1,4-quinone 4-[O-(4-methylbenzoyl)oxime] is a synthetic compound that has gained significant attention due to its potential applications in various fields of scientific research. It has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future directions. 2,6-di-tert-butylbenzo-1,4-quinone 4-[O-(4-methylbenzoyl)oxime] has several advantages for lab experiments, including its stability and potent antioxidant properties, but also has some limitations. Further research on 2,6-di-tert-butylbenzo-1,4-quinone 4-[O-(4-methylbenzoyl)oxime] can lead to the development of new therapies and applications in various fields of scientific research.
科学的研究の応用
2,6-di-tert-butylbenzo-1,4-quinone 4-[O-(4-methylbenzoyl)oxime] has been studied extensively for its potential applications in various fields of scientific research. It has been shown to have antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of various diseases. It has also been studied for its potential use as a redox mediator in electrochemical systems and as a catalyst in organic reactions.
特性
IUPAC Name |
[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 4-methylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO3/c1-14-8-10-15(11-9-14)20(25)26-23-16-12-17(21(2,3)4)19(24)18(13-16)22(5,6)7/h8-13H,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQBFSPGFPCVAAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)ON=C2C=C(C(=O)C(=C2)C(C)(C)C)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(benzylsulfonyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B3957006.png)
![5-[4-(2-chlorobenzoyl)-1-piperazinyl]-2-nitro-N-(1-phenylethyl)aniline](/img/structure/B3957007.png)

![6-bromo-3-(5-{[3-(trifluoromethyl)phenyl]amino}-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one](/img/structure/B3957014.png)

![5-hydroxy-7-[(2-methyl-2-propen-1-yl)oxy]-2-phenyl-4H-chromen-4-one](/img/structure/B3957029.png)



![ethyl 5-{[(3-chloro-4-methylphenyl)amino]carbonyl}-2-[(cyclohexylcarbonyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B3957068.png)
![2-{2-[(3-methylphenyl)amino]-1,3-thiazol-4-yl}-3H-benzo[f]chromen-3-one](/img/structure/B3957071.png)
![N-benzyl-5-[4-(4-fluorobenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B3957080.png)
![2,6-di-tert-butyl-4-({[(4-nitrophenyl)sulfonyl]oxy}imino)-2,5-cyclohexadien-1-one](/img/structure/B3957081.png)
![N,N'-{[4-(benzyloxy)-3-methoxyphenyl]methylene}dibenzamide](/img/structure/B3957092.png)